molecular formula C10H8N2OD6 B602665 Glycinexylidide-d6 CAS No. 1217098-46-8

Glycinexylidide-d6

Cat. No.: B602665
CAS No.: 1217098-46-8
M. Wt: 184.27
Attention: For research use only. Not for human or veterinary use.
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Description

Glycinexylidide-d6 is a deuterium-labeled derivative of glycinexylidide. It is a stable isotope-labeled compound used primarily in scientific research. The compound is known for its application in the study of pharmacokinetics and metabolic profiling due to the incorporation of deuterium, which provides a distinct mass difference useful in various analytical techniques .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycinexylidide-d6 involves the incorporation of deuterium into the glycinexylidide molecule. This is typically achieved through the use of deuterated reagents and solvents in the reaction process. The general synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the deuterium-labeled compound. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Glycinexylidide-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

Glycinexylidide-d6 has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

    Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.

    Industry: Applied in the development of new drugs and in quality control processes

Mechanism of Action

The mechanism of action of Glycinexylidide-d6 involves its role as a stable isotope-labeled compound. The deuterium atoms in the molecule provide a distinct mass difference, allowing for precise tracking and quantification in various analytical techniques. This makes it an invaluable tool in studying metabolic pathways and drug interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which provides enhanced stability and distinct mass spectrometric properties. This makes it particularly useful in studies requiring precise quantification and tracking of metabolic processes .

Properties

IUPAC Name

2-amino-N-[2,6-bis(trideuteriomethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-7-4-3-5-8(2)10(7)12-9(13)6-11/h3-5H,6,11H2,1-2H3,(H,12,13)/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXYVBZOSGGJWCW-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=C(C(=CC=C1)C([2H])([2H])[2H])NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80670088
Record name N-{2,6-Bis[(~2~H_3_)methyl]phenyl}glycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217098-46-8
Record name N-{2,6-Bis[(~2~H_3_)methyl]phenyl}glycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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